N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps
-
Benzodioxole Derivative Formation:
- Start with 1,3-benzodioxole (also known as methylenedioxybenzene).
- Introduce a methyl group at the 5-position to form 1,3-benzodioxol-5-ylmethyl.
- Protect the amino group (if present) using suitable protecting groups.
-
Piperazine Substitution:
- React 1,3-benzodioxol-5-ylmethyl with 4-methoxyphenylpiperazine.
- The piperazine nitrogen undergoes nucleophilic substitution at the benzodioxole carbon.
-
Acetamide Formation:
- Introduce the acetamide group (CH₃CONH-) at the other end of the molecule.
Industrial Production:
The industrial-scale production of this compound typically involves optimized synthetic routes, purification, and isolation.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Reductive Amination:
Nucleophilic Substitution:
Scientific Research Applications
This compound finds applications in various fields:
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
While there are related compounds, the unique combination of benzodioxole, piperazine, and acetamide functionalities distinguishes N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide.
Similar Compounds:
Properties
CAS No. |
5847-09-6 |
---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-29-19-5-3-2-4-18(19)25-8-10-26(11-9-25)23(28)15-30-14-22(27)24-13-17-6-7-20-21(12-17)32-16-31-20/h2-7,12H,8-11,13-16H2,1H3,(H,24,27) |
InChI Key |
KLNJRVNNEONTEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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